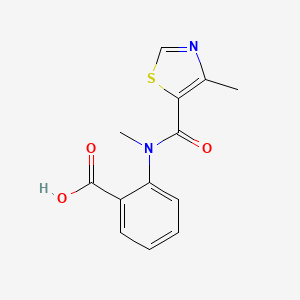

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid

Description

2-(N-Methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid (CAS: 1255717-91-9) is a heterocyclic compound featuring a benzoic acid backbone linked to a 4-methyl-1,3-thiazole ring via an N-methyl-substituted amide bond (Figure 1). This compound is primarily utilized as a synthetic building block in medicinal chemistry and materials science . Its structural uniqueness lies in the combination of a carboxylic acid group (for hydrogen bonding or salt formation) and a thiazole ring (imparting metabolic stability and π-π interactions).

Structure

3D Structure

Propriétés

IUPAC Name |

2-[methyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-8-11(19-7-14-8)12(16)15(2)10-6-4-3-5-9(10)13(17)18/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVOQRZJLGDTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N(C)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with N-methylamine, followed by coupling with benzoic acid . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

Hydrolysis is critical for metabolite studies, as the cleavage products retain biological activity in some cases .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

Esterification

Reaction with methanol/H₂SO₄ yields the methyl ester derivative:

- Yield : 78–85%

- Applications : Ester derivatives improve membrane permeability in pharmacological studies .

Amidation

Coupling with amines via EDC/HOBt activates the carboxylate:

Electrophilic Aromatic Substitution

The thiazole ring undergoes regioselective substitution:

| Reagent | Position | Product | Notes |

|---|---|---|---|

| Br₂/CHCl₃ | C-4 of thiazole | 4-Bromo-2-(N-methyl-4-methylthiazole-5-amido)benzoic acid | Bromination occurs at the electron-rich methyl-substituted position |

| HNO₃/H₂SO₄ | C-2 of benzoic acid | Nitro-substituted derivative | Limited yield (45–50%) due to competing amide nitration |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions modify the thiazole ring:

Suzuki Coupling

Reaction with aryl boronic acids in THF/Pd(PPh₃)₄:

Biological Interactions

The compound interacts with enzymes via its amide and thiazole motifs:

Stability Under Oxidative Conditions

The thiazole ring resists oxidation, but the methyl group undergoes slow degradation:

| Oxidizing Agent | Reaction Outcome |

|---|---|

| H₂O₂/Fe²⁺ | Demethylation at thiazole C-4 (t₁/₂ = 8 h) |

| KMnO₄/H₂O | Complete degradation to sulfonic acid derivatives |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage:

Comparative Reactivity Table

Key differences compared to structural analogs:

| Compound | Hydrolysis Rate (k, h⁻¹) | Electrophilic Substitution | Metal-Coupling Yield |

|---|---|---|---|

| 2-(N-methyl-4-methylthiazole-5-amido)benzoic acid | 0.18 | C-4 (thiazole) > C-2 (benzene) | 60–72% |

| 4-Methylthiazole | 0.02 | C-5 only | N/A |

| N-Methylanthranilic acid | 0.35 | C-3/C-5 (benzene) | ≤40% |

Applications De Recherche Scientifique

Biological Activities

2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that thiazole derivatives, including this compound, have significant antimicrobial effects against various pathogens, including multidrug-resistant strains. This is crucial in the context of rising antibiotic resistance .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

- Cancer Research : Studies have explored the compound's ability to inhibit HSET (KIFC1), a protein involved in cancer cell survival by clustering centrosomes. This inhibition can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. Such findings suggest its potential as an anti-cancer agent .

Case Studies and Research Findings

Several studies have documented the applications of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid:

Mécanisme D'action

The mechanism of action of 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Structural Features

The compound’s closest analogs share the following motifs:

- Benzoic acid or substituted carboxylic acid derivatives

- Thiazole or related heterocyclic rings

- Amide or alternative linkages

Physicochemical Properties (Inferred)

Commercial and Research Status

- The target compound’s discontinued status contrasts with analogs like the phenylacetic acid derivative (still available), indicating possible niche applications or superior performance of alternatives .

- Thiazole-acetic acid derivatives (e.g., from thiamine metabolism) are well-studied in bacterial systems, underscoring the biological relevance of thiazole-carboxylic acid hybrids .

Activité Biologique

2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is a synthetic compound notable for its unique structural features, which include an amide linkage between a thiazole derivative and a benzoic acid moiety. This compound has garnered attention for its potential biological activities across various domains, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 276.31 g/mol. The compound's structure integrates both thiazole and benzoic acid components, enhancing its biological activity compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 276.31 g/mol |

| Functional Groups | Amide, Thiazole, Carboxylic Acid |

The biological activity of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, although detailed mechanisms are still under investigation. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid have shown micromolar inhibition of essential mitotic proteins like HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes . This inhibition can lead to aberrant cell division and increased cell death in cancerous cells.

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial effects. Studies have demonstrated that certain thiazole-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL . The presence of electron-withdrawing groups on the thiazole moiety enhances antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antibacterial activity |

| Amide Linkage | Enhances solubility and bioavailability |

| Substituents on Thiazole | Electron-withdrawing groups improve potency |

Case Study 1: Anticancer Efficacy

In a study investigating the effects of thiazole derivatives on cancer cell lines, it was found that treatment with compounds structurally similar to 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid resulted in significant induction of multipolar mitotic spindles in centrosome-amplified cancer cells. This led to increased rates of apoptosis compared to untreated controls .

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial efficacy of thiazole derivatives against C. albicans and Aspergillus niger. Compounds with similar structures demonstrated MIC values indicating effective inhibition against these pathogens, suggesting potential applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling thiazole derivatives with benzoic acid precursors under controlled conditions. Key steps include:

- Use of coupling agents like EDCI/HOBt for amide bond formation.

- Solvent selection (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency.

- Temperature control (room temperature to reflux) to minimize side reactions.

- Purification via column chromatography or recrystallization, monitored by TLC and HPLC .

Q. How is the structure of this compound characterized, and what analytical techniques are critical for confirming its identity?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals for aromatic protons (benzoic acid), thiazole ring protons, and methyl groups.

- FTIR : Confirm amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functionalities.

- LC-MS : Determine molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formula against theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, particularly in enzyme inhibition or anticancer assays?

- Hypothesis-Driven Approach :

- The thiazole ring and benzoic acid moiety may interact with enzyme active sites (e.g., kinases or proteases) via hydrogen bonding or π-π stacking.

- Experimental Design :

Perform enzyme inhibition assays (e.g., IC₅₀ determination) with purified targets.

Use molecular docking to predict binding poses (e.g., AutoDock Vina) .

- Case Study : Similar thiazole-benzamide hybrids inhibit cancer cell proliferation by disrupting microtubule assembly or inducing apoptosis .

Q. How do structural modifications (e.g., substituents on the thiazole or benzoic acid) influence bioactivity?

- Structure-Activity Relationship (SAR) Strategies :

- Substitution Patterns :

| Position | Modification | Observed Effect |

|---|---|---|

| Thiazole C4 | Methyl group | Enhances metabolic stability |

| Benzoic acid | Electron-withdrawing groups (e.g., Cl) | Increases enzyme affinity |

- Methodology : Synthesize analogues via Suzuki coupling or nucleophilic substitution, then test in bioassays .

Q. How should researchers address contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

- Root Cause Analysis :

- Variability Sources : Differences in assay conditions (e.g., pH, cell lines), compound purity, or solvent effects (DMSO vs. aqueous buffers).

- Mitigation :

Standardize protocols (e.g., MTT assay for cytotoxicity).

Validate purity via orthogonal methods (HPLC + LC-MS).

Compare data with structurally similar compounds (e.g., 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide) to identify trends .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing dose-response studies to evaluate anticancer potential?

- Protocol :

Cell Lines : Use diverse panels (e.g., MCF-7, HeLa, A549) to assess selectivity.

Dose Range : Test 0.1–100 μM with controls (e.g., cisplatin).

Endpoints : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

- Data Interpretation : Normalize to vehicle controls and use nonlinear regression for IC₅₀ calculation .

Q. How can computational tools enhance understanding of this compound’s mechanism of action?

- Tools & Workflow :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., GROMACS).

- QSAR Modeling : Corrogate substituent effects with bioactivity data.

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties .

Comparative & Validation Studies

Q. How does this compound compare to structurally related thiazole-benzamide derivatives in terms of chemical stability and bioactivity?

- Key Comparisons :

- Stability : Methyl groups at thiazole C4 improve resistance to oxidative degradation vs. unsubstituted analogues .

- Bioactivity : Introduction of a carboxylic acid group enhances water solubility but may reduce membrane permeability vs. ester derivatives .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.